4-Ethynylphthalic Anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

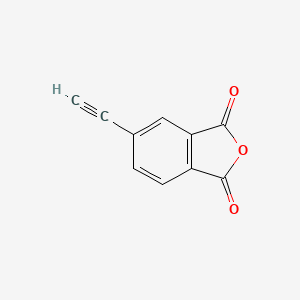

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4O3/c1-2-6-3-4-7-8(5-6)10(12)13-9(7)11/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJLXGJIZZNCBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462229 | |

| Record name | 4-Ethynylphthalic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73819-76-8 | |

| Record name | 4-Ethynylphthalic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylphthalic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Ethynylphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynylphthalic anhydride is a critical building block in the synthesis of high-performance polyimides and other advanced polymers due to its ability to act as a reactive end-capper, enabling thermal cross-linking.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a core focus on the palladium-catalyzed Sonogashira coupling reaction. Detailed reaction mechanisms, experimental protocols, and quantitative data are presented to facilitate its synthesis in a laboratory setting.

Introduction

This compound is an organic compound featuring both a cyclic anhydride and a terminal alkyne functional group. This unique bifunctionality allows for a two-stage polymerization process. The anhydride group readily reacts with diamines to form polyimides, while the ethynyl group serves as a latent site for cross-linking upon thermal curing. This process enhances the thermal stability, solvent resistance, and mechanical properties of the resulting polymers, making them suitable for demanding applications in the aerospace, electronics, and medical industries.

Core Synthesis Mechanism: The Sonogashira Coupling

The most prevalent and efficient method for synthesizing this compound and its precursors involves the Sonogashira cross-coupling reaction.[2][3][4][5] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4][5]

The synthesis typically proceeds in two main stages:

-

Sonogashira Coupling: A 4-halophthalic acid derivative (e.g., 4-bromophthalic acid, its salt, or its ester) is coupled with a protected or terminal alkyne.

-

Dehydration: The resulting 4-ethynylphthalic acid is then dehydrated to form the target anhydride.

Catalytic Cycles of the Sonogashira Reaction

The mechanism of the Sonogashira coupling is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

Diagram: Sonogashira Coupling Catalytic Cycles

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a 4-bromophthalic derivative) to form a Pd(II) complex.

-

Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center, displacing the halide.

-

Reductive Elimination: The palladium complex eliminates the final product (the aryl-alkyne) and regenerates the active Pd(0) catalyst, which re-enters the cycle.

-

-

Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a π-alkyne complex.

-

Deprotonation: In the presence of a base (commonly an amine like triethylamine), the terminal proton of the alkyne is removed, forming a copper(I) acetylide intermediate.[6]

-

Regeneration: This copper acetylide then participates in the transmetalation step of the palladium cycle, regenerating the copper(I) halide.

-

Experimental Protocols

Several variations of the synthesis have been reported, primarily differing in the choice of starting material. Below are detailed protocols for common synthetic routes.

Route 1: From Dimethyl 4-Bromophthalate

This route involves the Sonogashira coupling of dimethyl 4-bromophthalate with 2-methyl-3-butyn-2-ol, followed by simultaneous cleavage of the protecting group and saponification of the esters, and subsequent dehydration.[7]

Diagram: Synthesis from Dimethyl 4-Bromophthalate

Caption: Workflow for the synthesis of this compound from Dimethyl 4-Bromophthalate.

Experimental Protocol:

-

Sonogashira Coupling: Dimethyl 4-bromophthalate is reacted with 2-methyl-3-butyn-2-ol in the presence of a palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II)) and a copper(I) iodide co-catalyst in a suitable solvent with a base.[7]

-

Cleavage and Saponification: The resulting arylated methylbutynol intermediate is treated with aqueous sodium hydroxide. This step simultaneously cleaves the protecting acetone group from the alkyne and saponifies the methyl ester groups to carboxylic acids, yielding 4-ethynylphthalic acid.[7]

-

Dehydration: The 4-ethynylphthalic acid is then refluxed with acetic anhydride to yield this compound.[8][9]

Route 2: From 4-Bromophthalic Acid

A more direct approach utilizes 4-bromophthalic acid as the starting material, which can be coupled directly with a terminal alkyne like phenylacetylene.[9]

Experimental Protocol:

-

Sonogashira Coupling: Under an inert atmosphere (e.g., argon), 4-bromophthalic acid and phenylacetylene are dissolved in a mixed solvent system of an aprotic solvent and an organic base (e.g., triethylamine).[9] Dichlorobis(triphenylphosphine)palladium(II) and cuprous iodide are added as catalysts. The reaction mixture is heated.[9]

-

Isolation of Acid: After the reaction, the by-product salts and low-boiling solvents are removed to isolate 4-phenylethynylphthalic acid.[9]

-

Dehydration: The isolated acid is then heated in acetic anhydride to induce cyclization and form the final anhydride product.[9]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields reported in the literature for the key steps in the synthesis of this compound and its derivatives.

| Starting Material | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Dimethyl 4-Bromophthalate | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ / CuI | - | - | - | - | >95 | [7] |

| 4-Bromophthalic Acid | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Aprotic Solvent | 70-85 | 12-16 | - | [9] |

| Monosodium salt of 4-Bromophthalic Acid | Phenylacetylene | Pd(OAc)₂ / TPPTS / CuI | Triethylamine | Water | 80 | 3 | 95 | [2] |

Table 1: Sonogashira Coupling Reaction Conditions and Yields

| Starting Material | Dehydrating Agent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Ethynylphthalic Acid | Acetic Anhydride | Reflux | - | - | [8] |

| 4-Phenylethynylphthalic Acid | Acetic Anhydride | 80 | 1-2 | - | [9] |

| 4-Phenylethynylphthalic Acid | Acetic Anhydride | 80 | 1 | 94 | [2] |

Table 2: Dehydration Reaction Conditions and Yields

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving a Sonogashira cross-coupling reaction followed by dehydration. The choice of starting material, whether an esterified, acidic, or salified form of 4-bromophthalic acid, can be adapted based on cost, availability, and desired reaction conditions. The protocols and data presented herein provide a solid foundation for the successful laboratory synthesis of this important monomer, enabling further research and development in the field of high-performance polymers. The use of aqueous media for the Sonogashira coupling represents a more environmentally friendly approach to the synthesis.[2]

References

- 1. This compound | 73819-76-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. arodes.hes-so.ch [arodes.hes-so.ch]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-PHENYLETHYNYLPHTHALIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 9. CN101550121A - Method for preparing 4-phenylacetylene phthalic anhydride from 4-phenylacetylene phthalic anhydride - Google Patents [patents.google.com]

Spectroscopic Profile of 4-Ethynylphthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethynylphthalic Anhydride (CAS No. 73819-76-8), a key building block in the synthesis of advanced polymers and pharmaceutical intermediates. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these characterization techniques.

Core Spectroscopic Data

The spectroscopic data presented below has been compiled from the Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.24 | d | 1H | 7.9 | H-7 |

| 8.16 | d | 1H | 1.6 | H-5 |

| 7.94 | dd | 1H | 7.9, 1.6 | H-6 |

| 3.73 | s | 1H | - | H-1' (ethynyl) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 162.8 | C-1, C-3 (Carbonyl) |

| 162.1 | C-1, C-3 (Carbonyl) |

| 137.9 | C-7a |

| 135.5 | C-6 |

| 132.5 | C-4 |

| 129.5 | C-3a |

| 126.1 | C-5 |

| 124.0 | C-7 |

| 82.8 | C-2' (ethynyl) |

| 82.1 | C-1' (ethynyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the anhydride and ethynyl groups.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3288 | Strong | ≡C-H stretch |

| 2118 | Medium | -C≡C- stretch |

| 1857 | Strong | C=O stretch (anhydride, symmetric) |

| 1782 | Strong | C=O stretch (anhydride, asymmetric) |

| 1275 | Strong | C-O-C stretch (anhydride) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The exact mass of this compound is 172.0160 g/mol .[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 172 | 100 | [M]⁺ (Molecular Ion) |

| 144 | 45 | [M-CO]⁺ |

| 116 | 30 | [M-2CO]⁺ |

| 88 | 25 | [M-2CO-C₂H₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used.

-

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) is used.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample is placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS). For direct insertion, a small amount of the solid sample is placed in a capillary tube.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI), is used (e.g., Agilent GC/MSD, Waters Q-Tof).

-

Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Unveiling the Thermal Profile of 4-Ethynylphthalic Anhydride: A Technical Guide to TGA and DSC Analysis

For Immediate Release

This technical guide provides a comprehensive overview of the thermal properties of 4-Ethynylphthalic Anhydride (4-EPA), a key monomer in the synthesis of high-performance polymers. Tailored for researchers, scientists, and professionals in drug development and materials science, this document outlines the expected thermal behavior of 4-EPA when analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While comprehensive experimental data for 4-EPA is not extensively available in public literature, this guide furnishes detailed experimental protocols and predictive data based on the analysis of analogous compounds, serving as a foundational resource for its characterization.

Introduction to this compound and its Thermal Properties

This compound is a reactive monomer increasingly utilized in the development of advanced thermosetting polymers, such as polyimides. Its terminal ethynyl group allows for thermal curing, forming a highly cross-linked, and thus thermally stable, polymer network. Understanding the thermal characteristics of the un-cured monomer is paramount for defining processing parameters, predicting material performance at elevated temperatures, and ensuring product stability. TGA and DSC are essential analytical techniques for elucidating these properties. TGA provides quantitative information on the thermal stability and decomposition of the material, while DSC is employed to determine its melting behavior, heat of fusion, and the energetics of the curing process.

Quantitative Thermal Analysis Data

Due to the limited availability of comprehensive experimental data for this compound in peer-reviewed literature, the following tables summarize the known and expected thermal properties.

Table 1: Reported Thermal Properties of this compound

| Property | Value | Method |

| Melting Point (T_m) | 125 °C | DSC |

This melting point is reported by commercial suppliers.

Table 2: Expected Thermal Events for this compound in TGA and DSC Analysis

| Thermal Event | Expected Temperature Range (°C) | Technique | Observations |

| Melting | ~125 | DSC | Endothermic peak corresponding to the solid-to-liquid phase transition. |

| Curing/Polymerization | 150 - 300 | DSC | Broad exothermic peak indicating the cross-linking reaction of the ethynyl groups. The peak temperature is dependent on the heating rate. |

| Decomposition | > 300 | TGA | Onset of weight loss, indicating thermal degradation of the molecule. |

| Major Weight Loss | 300 - 500 | TGA | Significant and rapid decrease in mass corresponding to the primary decomposition pathways. |

| Char Yield | > 500 | TGA | Residual mass at the end of the experiment, indicative of the formation of a stable carbonaceous residue. |

Note: The temperature ranges for curing and decomposition are predictive and based on the behavior of similar ethynyl-terminated monomers and phthalic anhydride derivatives. Actual values may vary based on experimental conditions.

Experimental Protocols

To facilitate the thermal characterization of this compound, the following detailed experimental methodologies for TGA and DSC are provided.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Determine the onset of decomposition (T_onset), the temperature of maximum rate of weight loss (T_max), and the percentage of residual mass (char yield) at 800 °C.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and curing behavior of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify and integrate the endothermic peak corresponding to melting to determine the melting point (T_m) and the heat of fusion (ΔH_f).

-

Identify and integrate the exothermic peak corresponding to the curing reaction to determine the onset of curing, the peak exotherm temperature, and the total heat of reaction (ΔH_cure).

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the thermal analysis process for this compound.

Caption: Workflow for TGA and DSC analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the thermal properties of this compound. While a complete experimental dataset is yet to be established in the public domain, the provided methodologies and predictive data offer a robust starting point for researchers. The successful thermal characterization of this reactive monomer is a critical step in the rational design and processing of next-generation high-performance polymers for a variety of advanced applications.

The Multifaceted Reactivity of the Ethynyl Group in 4-Ethynylphthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The terminal ethynyl group of 4-ethynylphthalic anhydride (4-EPA) is a versatile functional handle that imparts unique reactivity to the molecule, making it a valuable building block in advanced materials science and a point of interest in medicinal chemistry. Its ability to undergo thermal and catalyzed cycloadditions, as well as polymerization and cross-linking reactions, allows for the synthesis of complex macromolecular architectures with tailored properties. This technical guide provides an in-depth exploration of the reactivity of this ethynyl group, complete with experimental details and mechanistic insights.

Thermal Reactivity: Cross-linking and Polymerization

The most prominent application of 4-EPA and its derivatives, such as 4-phenylethynylphthalic anhydride (4-PEPA), is as a reactive end-capper for high-performance polymers, particularly polyimides. The ethynyl group serves as a latent cross-linking site that can be activated by thermal treatment, typically at temperatures exceeding 350°C. This process, often referred to as thermal curing, proceeds without the evolution of volatile byproducts, which is a significant advantage in the processing of void-free composites and adhesives.

The thermal curing mechanism of aryl-ethynyl groups is complex and involves a combination of chain extension, cyclization, and cross-linking reactions. Quantum chemical computations and experimental evidence suggest that the process is initiated by the formation of reactive intermediates, such as diradicals, which then propagate through several pathways[1]:

-

Dimerization: Two ethynyl groups can react to form a naphthalenic dimer.

-

Trimerization: Three ethynyl groups can cyclize to form a substituted benzene ring (benzenic trimer).

-

Radical Polymerization: The initial radical species can initiate a chain reaction, leading to the formation of polyene chains. These growing chains can also undergo intramolecular cyclization to form cyclobutenyl and cyclohexadienyl radicals, which play a crucial role in determining the final cross-linked structure[1].

The relative contribution of these pathways is influenced by factors such as the curing temperature and the initial concentration of the ethynyl groups. Higher temperatures tend to favor the formation of the more stable benzenic trimers[1].

The progress of the curing reaction can be monitored by techniques such as Differential Scanning Calorimetry (DSC), which shows a characteristic exotherm corresponding to the cross-linking reaction, and Fourier-Transform Infrared (FTIR) spectroscopy, by observing the disappearance of the ethynyl C-H and C≡C stretching vibrations.

Quantitative Data on Thermal Curing

While specific kinetic data for the thermal curing of this compound itself is not extensively published, studies on analogous phenylethynyl-terminated imide oligomers provide valuable insights. The thermal cure kinetics of these systems often fit a first-order rate law[2].

| Parameter | Value/Range | Method | Reference System |

| Curing Temperature | > 350 °C | DSC | Phenylethynyl end-capped imide oligomers |

| Activation Energy (Ea) | Statistically indistinguishable for different aryl-ethynyl end caps | DSC | N-phenyl-4-phenylethynylphthalimide vs. Naphthyl-ethynyl model compounds[2] |

| Reaction Order | First-order | 1H NMR, FT-IR, DSC | Aryl-ethynyl end-capped imide oligomers[2] |

| Free Energy of Activation (Dimerization) | 38.3 kcal mol⁻¹ | Quantum Chemical Computation | Acetylene-terminated polyimides[1] |

Table 1: Representative quantitative data for the thermal curing of aryl-ethynyl terminated imides.

Cycloaddition Reactions

Beyond thermal self-reaction, the ethynyl group of 4-EPA is a competent dienophile and dipolarophile, enabling its participation in a variety of cycloaddition reactions. These reactions offer pathways to construct new ring systems with high degrees of stereochemical and regiochemical control.

[4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The electron-deficient nature of the alkyne in 4-EPA, enhanced by the electron-withdrawing anhydride group, makes it a suitable dienophile for reactions with electron-rich dienes[3][4]. For instance, it can react with conjugated dienes like cyclopentadiene or anthracene to form substituted cyclohexene derivatives. These reactions are typically carried out by heating the reactants in a suitable solvent, such as xylene[5][6]. The stereochemical outcome of the reaction (endo vs. exo) is a critical aspect, with the endo product often being the kinetically favored product due to secondary orbital interactions[4].

[3+2] Cycloaddition

The ethynyl group can also participate in [3+2] cycloaddition reactions with 1,3-dipoles. A notable example is the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which yields 1,5-disubstituted 1,2,3-triazoles[2]. This reaction is complementary to the more common copper-catalyzed azide-alkyne cycloaddition (CuAAC), which produces 1,4-disubstituted triazoles. The ability to form these stable heterocyclic rings opens up avenues for the use of 4-EPA in bioconjugation and materials science.

Experimental Protocols

Protocol for Monitoring Thermal Curing by DSC

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound-containing polymer into a DSC pan.

-

Instrument Setup: Place the sample pan and a reference pan in the DSC instrument.

-

Dynamic Scan: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) from room temperature to a temperature above the expected curing exotherm (e.g., 450 °C).

-

Data Analysis: The onset temperature, peak temperature, and enthalpy of the exothermic peak corresponding to the curing reaction are determined from the resulting thermogram. The enthalpy is proportional to the extent of reaction.

-

Isothermal Scan (Optional): To study the curing kinetics at a specific temperature, rapidly heat the sample to the desired isothermal temperature and hold for a defined period, monitoring the heat flow as a function of time.

General Protocol for a Diels-Alder Reaction

-

Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) and the diene (1-1.2 equivalents) in a high-boiling solvent (e.g., xylene).

-

Reaction: Heat the reaction mixture to reflux with stirring for a specified period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography.

-

Characterization: The structure of the Diels-Alder adduct is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Monitoring Ethynyl Group Consumption by FTIR

-

Sample Preparation: Prepare a thin film of the ethynyl-containing polymer on an IR-transparent substrate (e.g., a KBr pellet or a silicon wafer).

-

Initial Spectrum: Record the FTIR spectrum of the uncured sample at room temperature. Identify the characteristic absorption bands of the ethynyl group (C-H stretch around 3300 cm⁻¹ and C≡C stretch around 2100 cm⁻¹).

-

In-situ Heating: Place the sample in a heated transmission cell within the FTIR spectrometer.

-

Spectral Acquisition: Heat the sample according to the desired curing profile (e.g., ramp or isothermal) and acquire FTIR spectra at regular intervals.

-

Data Analysis: Monitor the decrease in the intensity of the ethynyl absorption bands as a function of time and temperature. An internal standard peak that does not change during the reaction can be used for normalization to quantify the degree of conversion.

Visualization of Reaction Pathways and Workflows

Conclusion

The ethynyl group in this compound provides a rich platform for chemical transformations that are of significant interest in materials science and drug development. Its ability to undergo thermally induced cross-linking is fundamental to its application in high-performance polymers, offering a means to enhance thermal stability and mechanical properties. Furthermore, its participation in cycloaddition reactions opens up a wide range of possibilities for the synthesis of complex cyclic and heterocyclic structures. A thorough understanding of the reactivity of this functional group, supported by detailed experimental protocols and quantitative analysis, is crucial for harnessing its full potential in the design and development of novel materials and therapeutic agents.

References

4-Ethynylphthalic Anhydride: A Comprehensive Technical Review of its Applications in High-Performance Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylphthalic anhydride (4-EPA) and its closely related and more extensively studied analog, 4-phenylethynylphthalic anhydride (PEPA), are key building blocks in the synthesis of high-performance thermosetting polymers. The terminal ethynyl group provides a reactive site for thermal curing, leading to highly crosslinked, robust polymer networks with exceptional thermal and mechanical properties. This technical guide provides a detailed overview of the applications of this compound, with a primary focus on its role as an end-capping agent in the production of polyimide resins for demanding applications in the aerospace, electronics, and advanced materials industries.

Core Applications: End-Capping Agent for High-Performance Polyimides

The primary application of this compound is as a reactive end-capping agent for polyimide oligomers. This approach allows for the synthesis of low-viscosity, processable oligomers that can be subsequently cured at elevated temperatures to form highly crosslinked, insoluble, and infusible thermoset polyimides. The ethynyl group undergoes complex thermal reactions, including chain extension and various crosslinking pathways, without the evolution of volatile byproducts, which is a significant advantage in the fabrication of void-free composites.[1][2]

Synthesis of Ethynyl-Terminated Polyimide Oligomers

The synthesis of polyimides end-capped with this compound typically follows a two-step process:

-

Formation of Poly(amic acid) Oligomer: An aromatic dianhydride and an excess of an aromatic diamine are reacted in a polar aprotic solvent, such as N-methyl-2-pyrrolidinone (NMP), to form a poly(amic acid) oligomer with amine end groups.

-

End-Capping and Imidization: this compound is then added to the reaction mixture to cap the amine-terminated oligomer. The resulting poly(amic acid) is subsequently cyclized to the corresponding polyimide through either chemical or thermal imidization.

The molecular weight of the oligomer can be controlled by adjusting the stoichiometry of the dianhydride and diamine monomers.

Synthesis of Ethynyl-Terminated Polyimide Oligomers.

Thermal Curing Mechanism

The thermal curing of ethynyl-terminated polyimides is a complex process that occurs at temperatures typically above 350°C.[3][4] The terminal ethynyl groups react to form a variety of structures, including polyene chains, aromatic rings, and other crosslinked networks. This process leads to a significant increase in the glass transition temperature (Tg) and the formation of an insoluble polymer network.[4]

Thermal Curing of Ethynyl-Terminated Polyimides.

Quantitative Data on Polymer Properties

The properties of polyimides derived from this compound and its analogs are highly dependent on the specific monomers used in the polymer backbone and the molecular weight of the initial oligomer. The following tables summarize key thermal and mechanical properties reported in the literature for various phenylethynyl-terminated polyimide systems.

Table 1: Thermal Properties of Phenylethynyl-Terminated Polyimides

| Polymer System (Dianhydride/Diamine) | Calculated Mn ( g/mol ) | Curing Temperature (°C) | Cured Tg (°C) | 5% Weight Loss Temp. (°C) |

| 6FDA / p-PDA | 4200 | >350 | 405 | >500 |

| s-BPDA / 1,3,3-APB; 3,4′-ODA (75:25) | - | - | 258 | - |

| s-BPDA / 1,3,4-APB; 3,4′-ODA (75:25) | - | - | 298 | - |

| 6FDA / 3,4′-ODA | 1000 | 380 | 268 | >553 |

| a-BTDA / 3,3′-DABP | 343 (8h) | >400 | - | - |

6FDA: 4,4′-(hexafluoroisopropylidene)diphthalic anhydride; p-PDA: p-phenylenediamine; s-BPDA: 3,3′,4,4′-biphenyltetracarboxylic dianhydride; APB: aminophenoxybenzene; ODA: oxydianiline; a-BTDA: 2,3,3′,4′-benzophenonetetracarboxylic dianhydride; DABP: diaminobenzophenone.

Table 2: Mechanical Properties of Cured Phenylethynyl-Terminated Polyimides

| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| PMDA / p-ODA based | ~100 | >2 | - |

| 6FDA / various diamines | 80 | 1.9 | 7.1 |

PMDA: pyromellitic dianhydride.

Experimental Protocols

Synthesis of a Phenylethynyl-Terminated Imide Oligomer (Representative Procedure)

This protocol is a generalized procedure based on methodologies reported in the literature.[1][3][5]

Materials:

-

Aromatic dianhydride (e.g., 4,4′-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA)

-

Aromatic diamine (e.g., 3,4′-oxydianiline, 3,4′-ODA)

-

4-Phenylethynylphthalic anhydride (PEPA)

-

N-methyl-2-pyrrolidinone (NMP), anhydrous

-

Toluene

-

Isoquinoline (catalyst)

Procedure:

-

To a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser, add the aromatic dianhydride and a portion of the NMP. Stir at room temperature under a nitrogen atmosphere until the dianhydride is completely dissolved.

-

In a separate flask, dissolve the aromatic diamine in NMP.

-

Slowly add the diamine solution to the dianhydride solution. The reaction is typically carried out at a solids content of 20-30% (w/w). Stir the mixture for several hours at room temperature to form the poly(amic acid) oligomer.

-

Add the 4-phenylethynylphthalic anhydride (PEPA) as a solid or dissolved in a small amount of NMP to the reaction mixture to end-cap the amine-terminated oligomer. Continue stirring for an extended period (e.g., 12-24 hours) to ensure complete reaction.

-

Add toluene to the flask to facilitate the azeotropic removal of water during imidization. Add a catalytic amount of isoquinoline.

-

Heat the reaction mixture to 160-180°C and collect the water-toluene azeotrope in the Dean-Stark trap. Continue heating for several hours until no more water is collected.

-

After cooling to room temperature, precipitate the phenylethynyl-terminated polyimide oligomer by pouring the reaction solution into a non-solvent such as ethanol or methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash thoroughly with the non-solvent, and dry in a vacuum oven at an elevated temperature (e.g., 150-200°C) until a constant weight is achieved.

Thermal Curing of the Polyimide Oligomer

Procedure:

-

Place the dried phenylethynyl-terminated polyimide oligomer powder in a mold.

-

Heat the mold in a programmable oven or hot press under a nitrogen atmosphere. A typical curing cycle involves a gradual temperature ramp to a final hold temperature. For example, heat to 370-380°C at a rate of 5-10°C/min and hold for 1-2 hours.[6]

-

Cool the mold slowly to room temperature to obtain the cured thermoset polyimide.

Characterization:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imide ring (characteristic peaks around 1780 and 1720 cm⁻¹) and the presence of the ethynyl group (around 2210 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of the oligomer.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the uncured oligomer and to observe the exotherm associated with the curing reaction.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the cured polyimide.

-

Rheometry: To measure the melt viscosity of the uncured oligomer as a function of temperature, which is crucial for processing.

-

Dynamic Mechanical Analysis (DMA): To determine the Tg and mechanical properties of the cured polyimide.

Conclusion

This compound and its derivatives are indispensable components in the formulation of high-performance thermosetting polyimides. Their ability to act as reactive end-cappers allows for the production of processable oligomers that can be thermally cured into robust, highly crosslinked networks. The resulting materials exhibit exceptional thermal stability, high glass transition temperatures, and good mechanical properties, making them suitable for a wide range of demanding applications where performance under extreme conditions is critical. Further research into the precise mechanisms of the ethynyl group's thermal curing could lead to even more tailored and optimized material properties.

References

An In-depth Technical Guide to 4-Ethynylphthalic Anhydride for Researchers and Drug Development Professionals

Introduction

4-Ethynylphthalic Anhydride, with the CAS number 73819-76-8, is a reactive organic compound of significant interest in the fields of polymer chemistry and materials science.[1] Its bifunctional nature, combining a reactive anhydride group with a terminal alkyne, makes it a valuable building block for the synthesis of advanced polymers, particularly high-performance polyimides. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| CAS Number | 73819-76-8 | [2][3] |

| Molecular Formula | C₁₀H₄O₃ | [2][3] |

| Molecular Weight | 172.14 g/mol | [2][3] |

| IUPAC Name | 5-ethynylisobenzofuran-1,3-dione | [2] |

| Melting Point | 125 °C | |

| Boiling Point | 352.4 ± 25.0 °C (Predicted) | |

| Solubility | Soluble in Tetrahydrofuran | |

| Appearance | White to Yellow to Orange powder to crystal | [4] |

Experimental Protocol: Synthesis of this compound

A convenient and efficient synthesis of this compound has been developed, utilizing a palladium-catalyzed reaction. The following protocol is adapted from established literature procedures.

Materials:

-

Dimethyl 4-bromophthalate

-

2-Methyl-3-butyn-2-ol

-

Aqueous Sodium Hydroxide (NaOH)

-

Palladium-charcoal catalyst (10%)

-

Triglyme

-

Methanol

-

Sodium Sulfate (Na₂SO₄)

-

Dry Ice

Procedure:

-

Synthesis of Dimethyl 4-bromophthalate: This starting material can be prepared by the bromination of the disodium salt of phthalic acid in an aqueous medium, followed by conventional esterification with methanol.

-

Palladium-Catalyzed Coupling: In a reaction vessel, dimethyl 4-bromophthalate is reacted with 2-methyl-3-butyn-2-ol in the presence of a 10% palladium-charcoal catalyst in refluxing triglyme. This reaction yields the arylated methylbutynol intermediate.

-

Cleavage and Saponification: The resulting arylated methylbutynol, without the need for purification, is then treated with aqueous sodium hydroxide. This step simultaneously cleaves the protecting group and saponifies the ester groups to produce 4-ethynylphthalic acid. This reaction has been reported to proceed in a 98% yield.

-

Work-up and Isolation of 4-Ethynylphthalic Acid: The reaction mixture is washed with water, 10% aqueous NaOH, and again with water. The organic layer is dried over sodium sulfate. The solvent is then removed under vacuum to yield a viscous oil. Crystallization can be induced by chilling in a dry ice bath.

-

Dehydration to this compound: The purified 4-ethynylphthalic acid is then dehydrated to form the final product, this compound. This is typically achieved by heating the diacid, often with a dehydrating agent like acetic anhydride, followed by recrystallization.

Reaction Workflow

The synthesis of this compound can be visualized as a multi-step process, starting from the readily available dimethyl 4-bromophthalate.

Caption: Synthetic pathway for this compound.

Applications and Future Directions

While this compound is a valuable monomer in materials science, particularly for the synthesis of polyimides with enhanced thermal stability and processability, its direct applications in drug development and its role in biological signaling pathways are not well-documented in publicly available literature. The terminal alkyne group, however, presents a potential handle for click chemistry reactions, which are widely used in bioconjugation and drug discovery for linking molecules of interest.

Future research could explore the biological activity of this compound and its derivatives, potentially leveraging its reactive functionalities for the development of novel therapeutic agents or molecular probes. The anhydride group can react with nucleophiles such as amines and alcohols, offering a route to a variety of derivatives for screening and optimization in drug discovery programs.

Conclusion

This compound is a versatile chemical intermediate with well-defined properties and an established synthetic route. Its primary application lies in the field of polymer chemistry. For researchers in drug development, while direct biological applications are yet to be extensively explored, its chemical functionalities offer intriguing possibilities for the synthesis of novel molecular entities. The detailed information provided in this guide serves as a valuable resource for scientists and professionals working with this compound.

References

An In-depth Technical Guide to the Solubility and Reactivity of 4-Ethynylphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynylphthalic anhydride (4-EPA) is a versatile bifunctional molecule combining the reactivity of a cyclic anhydride with that of a terminal alkyne. This unique structure makes it a valuable building block in the synthesis of advanced polymers, particularly high-performance polyimides, and for bioconjugation applications via "click chemistry." This technical guide provides a comprehensive overview of the solubility and reactivity of 4-EPA, including detailed experimental protocols and logical workflows to aid in its practical application.

Chemical and Physical Properties

This compound is a white to yellow crystalline solid. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₄O₃ | [1] |

| Molecular Weight | 172.14 g/mol | [1] |

| CAS Number | 73819-76-8 | [1] |

| Melting Point | 125 °C | [2] |

| Appearance | White to Yellow to Orange powder to crystal | [3] |

Solubility

Table 2.1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Tetrahydrofuran (THF) | Soluble | [6] |

Table 2.2: Quantitative Solubility of Phthalic Anhydride in Various Organic Solvents at 298.15 K (25 °C)

This data for phthalic anhydride serves as a useful proxy for estimating the solubility of this compound.

| Solvent | Molar Fraction (x10³) | Solubility ( g/100g solvent) |

| Acetone | 210.3 | 37.8 |

| Ethyl Acetate | 115.6 | 18.9 |

| Dichloromethane | 46.2 | 8.2 |

| 1,4-Dioxane | 101.5 | 16.5 |

| n-Hexane | 0.4 | 0.06 |

| Cyclohexane | 0.7 | 0.12 |

Experimental Protocol for Solubility Determination

A standard method to determine the solubility of 4-EPA in a specific solvent involves the gravimetric method.

Materials:

-

This compound

-

Selected solvent (e.g., N-methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), Tetrahydrofuran (THF))

-

Analytical balance

-

Saturated solution vessel (e.g., jacketed glass vial)

-

Constant temperature water bath

-

Magnetic stirrer and stir bar

-

Syringe with a filter (0.45 µm)

-

Oven

Procedure:

-

Add an excess amount of this compound to a known mass of the chosen solvent in the vessel.

-

Place the vessel in the constant temperature water bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously to ensure equilibrium is reached (typically 24-48 hours).

-

After stirring, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known mass of the supernatant using the syringe and filter to remove any suspended solids.

-

Transfer the filtered saturated solution to a pre-weighed container.

-

Evaporate the solvent in an oven at an appropriate temperature until a constant weight of the dissolved 4-EPA is obtained.

-

Calculate the solubility in g/100g of solvent.

Reactivity

This compound possesses two reactive functional groups: the anhydride and the terminal ethynyl group. This dual reactivity allows for a range of chemical transformations.

Anhydride Reactivity: Imide Formation

The anhydride group readily reacts with primary amines in a two-step process to form imides. The initial reaction is a ring-opening addition to form a poly(amic acid), which is followed by a cyclodehydration (imidization) step, typically at elevated temperatures, to yield the polyimide.

Figure 1: General Reaction Scheme for Polyimide Synthesis

Caption: Reaction pathway for polyimide formation.

This protocol describes the synthesis of a polyimide via a two-step method, where 4-EPA acts as the end-capping agent.

Materials:

-

This compound (4-EPA)

-

4,4'-Oxydianiline (ODA)

-

Aromatic Dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Toluene

-

Nitrogen gas supply

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser, dissolve the aromatic diamine (e.g., ODA) and the aromatic dianhydride (e.g., 6FDA) in NMP under a nitrogen atmosphere. The molar ratio of diamine to dianhydride will determine the polymer molecular weight.

-

Stir the solution at room temperature for 24 hours to form the poly(amic acid) solution.

-

Add this compound (as an end-capping agent) to the solution and stir for an additional 2-4 hours.

-

Add toluene to the reaction mixture to facilitate the azeotropic removal of water during imidization.

-

Heat the reaction mixture to 180-200 °C and maintain for 12-18 hours, collecting the water in the Dean-Stark trap.

-

After cooling to room temperature, precipitate the polyimide by pouring the solution into a non-solvent like methanol or ethanol.

-

Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80-100 °C until a constant weight is achieved.

Ethynyl Group Reactivity

The terminal ethynyl group of 4-EPA allows for two primary types of reactions: thermal curing and "click" chemistry.

When polyimides are end-capped with 4-EPA, the ethynyl groups can undergo thermal cross-linking at elevated temperatures (typically >300 °C), forming a highly stable, solvent-resistant network.[7] This process is crucial for the application of these materials in high-performance composites and adhesives.

Figure 2: Thermal Curing Workflow

Caption: A typical workflow for creating a cured polyimide.

Materials:

-

4-EPA end-capped polyimide powder

-

Hydraulic press with heated platens

-

TGA and DSC instruments

Procedure:

-

Place the polyimide powder in a mold.

-

Position the mold in the hydraulic press.

-

Heat the press to the desired curing temperature (e.g., 370 °C) under pressure. The curing schedule may involve a step-wise increase in temperature.

-

Hold at the final curing temperature for a specified time (e.g., 1-2 hours) to ensure complete cross-linking.

-

Cool the press slowly to room temperature before removing the cured polymer.

-

Characterize the thermal properties of the cured polyimide using Thermogravimetric Analysis (TGA) to determine thermal stability and Differential Scanning Calorimetry (DSC) to identify the glass transition temperature (Tg).

The ethynyl group of 4-EPA can participate in the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction with an azide-containing molecule to form a stable triazole linkage. This reaction is widely used in bioconjugation, drug delivery, and materials science for its high yield and compatibility with a wide range of functional groups.

Figure 3: CuAAC Reaction Scheme

Caption: The CuAAC "click" reaction with a 4-EPA derivative.

This protocol provides a general procedure for the CuAAC reaction of a 4-EPA derivative with an azide.

Materials:

-

A derivative of 4-EPA (e.g., an imide formed with a non-polymerizing amine)

-

An azide-containing compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

A suitable solvent (e.g., a mixture of water and a miscible organic solvent like THF or DMSO)

Procedure:

-

Dissolve the 4-EPA derivative and the azide compound in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water.

-

Add the copper sulfate/sodium ascorbate solution to the solution containing the alkyne and azide to initiate the reaction. The final concentration of the copper catalyst is typically in the range of 1-5 mol%.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the product can be isolated by extraction or precipitation, followed by purification using column chromatography if necessary.

Summary of Quantitative Data

Table 4.1: Reactivity Data for 4-EPA and Related Compounds

| Reaction Type | Reactants | Key Parameters/Conditions | Product | Reference |

| Polyimide Synthesis | 4-EPA (end-capper), Aromatic Dianhydride, Aromatic Diamine | NMP solvent, thermal imidization at 180-200 °C | 4-EPA end-capped polyimide | [7] |

| Thermal Curing | 4-EPA end-capped polyimide | 350-420 °C | Cross-linked thermoset polyimide | [7][8] |

| CuAAC "Click" Reaction | 4-EPA derivative, Azide | Cu(I) catalyst, room temperature | Triazole conjugate | General Protocol |

Conclusion

This compound is a highly valuable molecule for researchers in polymer chemistry and drug development. Its dual reactivity allows for the synthesis of advanced materials with exceptional thermal stability and provides a handle for bioconjugation via the efficient CuAAC reaction. This guide has provided an overview of its solubility and key reactions, along with detailed experimental protocols to facilitate its use in the laboratory. Further research into the quantitative solubility of 4-EPA in a wider range of solvents would be beneficial for optimizing its reaction and processing conditions.

References

- 1. This compound | C10H4O3 | CID 11321228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 73819-76-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Understanding Phthalic Anhydride Solubility: Key Factors - TAINUO CHEMICAL [sinotainuo.com]

- 5. adityadyechem.com [adityadyechem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Crystal Structure of 4-Ethynylphthalic Anhydride: A Technical Overview

Despite a comprehensive search of available scientific literature and crystallographic databases, a definitive, publicly accessible crystal structure analysis for 4-ethynylphthalic anhydride could not be located. Therefore, this guide will provide a foundational understanding of the anticipated structural characteristics and the established methodologies for its analysis, based on related compounds and general principles of X-ray crystallography.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the solid-state properties of this compound. While specific experimental data for this compound is not available, the following sections detail the expected molecular geometry, potential crystal packing arrangements, and the comprehensive experimental and computational workflows required for a complete crystal structure determination.

Molecular Structure and Properties

This compound is a rigid, planar molecule with the chemical formula C₁₀H₄O₃. Its structure consists of a phthalic anhydride core substituted with an ethynyl group. The presence of the aromatic ring and the anhydride group imposes significant planarity on the molecule, while the linear ethynyl group extends this planarity.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₄O₃ |

| Molecular Weight | 172.14 g/mol |

| IUPAC Name | 5-ethynylisobenzofuran-1,3-dione |

| CAS Number | 73819-76-8 |

Hypothetical Crystallographic Data

In the absence of experimental data, we can anticipate certain crystallographic features based on the structures of similar aromatic anhydrides. The molecule's planarity would likely favor packing arrangements dominated by π-π stacking interactions between the aromatic rings. Hydrogen bonding, although not the primary intermolecular force, could occur between the acetylenic proton and the carbonyl oxygen atoms of neighboring molecules, further influencing the crystal packing.

Table 2: Predicted Crystal Packing Parameters (Hypothetical)

| Parameter | Predicted Range | Influencing Factors |

| Crystal System | Monoclinic or Orthorhombic | Molecular symmetry and packing efficiency |

| Space Group | P2₁/c, P-1, or Pbca | Common for aromatic compounds with inversion centers or glide planes |

| Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds | Planar aromatic core and presence of acetylenic proton and carbonyl groups |

Experimental and Computational Workflow for Crystal Structure Analysis

The determination of the crystal structure of this compound would follow a well-established workflow, integrating experimental techniques with computational analysis.

Caption: Workflow for the crystal structure analysis of a small molecule.

Synthesis and Crystallization

A crucial first step is the synthesis of high-purity this compound. A reported synthetic route involves the palladium-catalyzed coupling of 4-bromophthalic anhydride with a protected acetylene, followed by deprotection.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: A systematic screening of solvents (e.g., toluene, ethyl acetate, acetone, acetonitrile) and solvent mixtures is performed to identify suitable conditions for slow crystallization.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. Diffusion of the anti-solvent vapor into the solution gradually reduces the solubility, promoting crystal growth.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

-

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer.

Experimental Protocol: Data Collection

-

Instrument: A diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a sensitive detector (e.g., CCD or CMOS) is used.

-

Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in higher quality diffraction data.

-

Data Collection Strategy: A series of diffraction images are collected over a wide range of crystal orientations (e.g., using ω and φ scans) to ensure a complete and redundant dataset.

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Computational Protocol: Structure Solution and Refinement

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, typically implemented in software packages like SHELXT or SIR.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., using SHELXL). This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed structure factors.

-

Validation: The final refined structure is validated using tools like PLATON and CheckCIF to assess its geometric and crystallographic quality.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined and published, this guide outlines the fundamental principles and methodologies that would be employed in its analysis. The planar and rigid nature of the molecule suggests a crystal packing dominated by π-π stacking interactions. A thorough investigation following the detailed experimental and computational workflows described herein would provide valuable insights into the solid-state behavior of this compound, which is of significant interest in materials science and medicinal chemistry. Further research is warranted to isolate a single crystal and perform a definitive X-ray crystallographic analysis.

An In-depth Technical Guide to the Raman Spectroscopy of 4-Ethynylphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Predicted Raman Spectrum of 4-Ethynylphthalic Anhydride

The Raman spectrum of this compound is predicted to be dominated by contributions from the phthalic anhydride core and the terminal ethynyl group. The following table summarizes the expected key Raman bands, their assignments, and their anticipated intensities. The prediction is based on the known Raman shifts for terminal alkynes and phthalic anhydride.[1][2][3] The ethynyl group, in particular, is expected to produce strong and characteristic signals in the Raman silent region of many biological molecules, making it a potentially useful tag.[1]

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Predicted Intensity | Notes |

| ~3300 | ≡C-H stretch | Medium | Characteristic peak for terminal alkynes. |

| ~2120 | C≡C stretch | Strong | A very characteristic and strong peak for terminal alkynes, often enhanced by conjugation with the aromatic ring.[1][2][3] |

| ~1850, ~1770 | C=O symmetric and asymmetric stretch | Strong | The double peak is characteristic of the anhydride group.[4] |

| ~1600, ~1580 | Aromatic C=C stretch | Strong | Typical for substituted benzene rings. |

| ~1300 - ~1000 | In-plane C-H bending and ring breathing modes | Medium to Strong | A complex region with multiple overlapping peaks characteristic of the substituted phthalic anhydride ring structure.[1] |

| ~1258, ~1119 | C-O-C stretch | Medium | Associated with the anhydride ring.[1] |

| Below 1000 | Ring deformation and out-of-plane C-H bending | Weak to Medium | Fingerprint region for the specific substitution pattern of the aromatic ring. |

Experimental Protocol for Raman Spectroscopy

This section details a standard methodology for the acquisition of a Raman spectrum from a solid powder sample of this compound.

1. Sample Preparation

-

For Powder Samples: A small amount of the this compound powder is placed on a clean microscope slide. To create a flatter surface for analysis, a coverslip can be gently placed over the powder.[5]

-

For Solid Samples: If the sample is a larger crystal or solid piece, it should be mounted securely on a sample holder. If necessary, the surface can be polished to improve the quality of the Raman signal.[6]

-

Solvent-Free Measurement: No solvent is required for the analysis of a solid sample, which is a significant advantage of Raman spectroscopy.[7]

2. Instrumentation and Data Acquisition

-

Raman Spectrometer: A high-resolution Raman spectrometer equipped with a microscope is recommended.

-

Laser Excitation: A 785 nm laser is a common choice for organic molecules to minimize fluorescence.[6] However, other wavelengths such as 532 nm or 633 nm can also be used. The laser power should be kept low initially (e.g., <10 mW) to avoid sample degradation.

-

Objective Lens: A 10x or 50x objective lens can be used to focus the laser onto the sample.

-

Grating: A grating with a suitable resolution (e.g., 600 or 1200 grooves/mm) should be selected to cover the desired spectral range (typically 200-3500 cm⁻¹).[6]

-

Acquisition Parameters:

-

Integration Time: 1-10 seconds per scan.

-

Accumulations: 5-10 scans to improve the signal-to-noise ratio.

-

Calibration: The instrument should be calibrated using a known standard, such as a silicon wafer (with a characteristic peak at 520.7 cm⁻¹), before sample analysis.

-

3. Data Processing

-

Baseline Correction: A baseline correction should be applied to the raw spectrum to remove any background fluorescence.

-

Peak Picking and Analysis: The corrected spectrum is then analyzed to identify the positions, intensities, and widths of the Raman bands.

Visualizations

Logical Workflow for Raman Analysis

The following diagram illustrates a typical workflow for the Raman spectroscopic analysis of this compound, from sample handling to final data interpretation.

Caption: Workflow for the Raman spectroscopic analysis of this compound.

Key Vibrational Modes of this compound

This diagram highlights the key functional groups within the this compound molecule and their corresponding predicted Raman shifts.

Caption: Key functional groups and their predicted Raman shifts for this compound.

Signaling Pathways and Drug Development

Currently, there is limited information available in the public domain linking this compound to specific biological signaling pathways. Its primary role appears to be as a chemical intermediate in the synthesis of more complex molecules, such as polymers and potentially pharmaceutical compounds.[5][8] The ethynyl group can be utilized in "click chemistry" reactions, suggesting its potential use in bioconjugation and the development of targeted drug delivery systems. The phthalimide scaffold, derived from phthalic anhydride, is a known pharmacophore present in various therapeutic agents, including immunomodulators.[9] Further research is needed to explore the direct biological activities of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.uci.edu [chem.uci.edu]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Open-source Raman spectra of chemical compounds for active pharmaceutical ingredient development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.horiba.com [static.horiba.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]

Computational Studies of 4-Ethynylphthalic Anhydride Polymerization: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of a proposed computational methodology for investigating the thermal polymerization of 4-Ethynylphthalic Anhydride (4-EPA). Due to the absence of specific computational studies on this monomer, this document outlines a theoretical framework based on established computational techniques for similar thermosetting polymers. The guide details a multiscale simulation approach, beginning with Density Functional Theory (DFT) to elucidate the fundamental reaction mechanisms and kinetics of the ethynyl group polymerization. Subsequently, it describes the use of Molecular Dynamics (MD) simulations to model the curing process and predict the thermomechanical properties of the resulting polymer network. Detailed experimental protocols for these computational methods are provided, and anticipated quantitative data are summarized in structured tables. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and logical representation of the proposed research. This guide is intended to serve as a foundational resource for researchers and professionals interested in the in-silico design and characterization of novel polymers derived from 4-EPA.

Introduction

This compound (4-EPA) is a promising monomer for the development of high-performance thermosetting polymers. Its rigid phthalic anhydride moiety and reactive ethynyl group suggest the potential for forming highly cross-linked, thermally stable networks. Such polymers are of significant interest in fields ranging from aerospace engineering to advanced materials in drug delivery systems. Computational modeling offers a powerful tool to understand the complex polymerization process of 4-EPA at a molecular level, enabling the prediction of material properties and guiding experimental synthesis.

This guide outlines a hypothetical yet robust computational workflow to study the polymerization of 4-EPA. The approach integrates quantum mechanical calculations to understand reaction pathways with classical molecular dynamics to simulate the bulk properties of the cured material.

Proposed Polymerization Mechanism

The thermal polymerization of ethynyl-terminated compounds is known to proceed through complex reaction pathways.[1][2] For 4-EPA, it is hypothesized that the polymerization initiates with the thermal activation of the ethynyl groups, leading to a cascade of reactions that form a cross-linked network. The proposed primary reaction pathways include:

-

Diels-Alder Reactions: Formation of six-membered rings through the reaction of ethynyl groups.

-

Radical Polymerization: Generation of radical species at elevated temperatures, initiating chain growth.

-

Cyclotrimerization: Reaction of three ethynyl groups to form a benzene ring.

These reactions are expected to occur concurrently, leading to a complex polymer structure.

Computational Methodology

A multiscale simulation approach is proposed to effectively model the polymerization of 4-EPA. This involves Density Functional Theory (DFT) for mechanistic insights and Molecular Dynamics (MD) for simulating the curing process and material properties.

Density Functional Theory (DFT) Calculations

DFT calculations will be employed to investigate the reaction mechanisms and energetics of the initial stages of 4-EPA polymerization.

Experimental Protocol:

-

Software: Gaussian 16 or similar quantum chemistry software package.

-

Functional: B3LYP hybrid functional.

-

Basis Set: 6-31G(d,p) for geometry optimizations and frequency calculations. Larger basis sets, such as 6-311+G(2d,p), will be used for single-point energy calculations to improve accuracy.

-

Calculations:

-

Geometry Optimization: Optimization of the ground state geometries of reactants, intermediates, transition states, and products for the proposed reaction pathways.

-

Frequency Analysis: Calculation of vibrational frequencies to confirm the nature of stationary points (minima or transition states) and to obtain zero-point vibrational energies and thermal corrections.

-

Transition State Search: Utilization of methods like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) method to locate transition states.

-

Intrinsic Reaction Coordinate (IRC) Calculations: Performed to verify that the located transition states connect the correct reactants and products.

-

Activation Energy Calculation: Determination of the energy barriers for each elementary reaction step.

-

Molecular Dynamics (MD) Simulations

MD simulations will be used to model the cross-linking process (curing) and to predict the thermomechanical properties of the resulting polymer network.

Experimental Protocol:

-

Software: LAMMPS (Large-scale Atomic/Molecular Massively Parallel Simulator) or similar MD package.

-

Force Field: A suitable force field, such as PCFF (Polymer Consistent Force Field) or a custom-developed reactive force field (ReaxFF), will be used to describe the interatomic interactions.

-

Simulation Steps:

-

System Setup: A simulation box will be created containing a predefined number of 4-EPA monomers.

-

Equilibration: The system will be equilibrated at a high temperature (e.g., 600 K) in the NPT ensemble to achieve a relaxed, amorphous state.

-

Curing Simulation: A cross-linking algorithm will be implemented. This involves identifying reactive pairs of atoms (on the ethynyl groups) that are within a certain cutoff distance and forming a new bond between them. This process is repeated iteratively to simulate the growth of the polymer network.[3][4]

-

Post-Cure Equilibration: The cross-linked system will be further equilibrated.

-

Property Calculation: The equilibrated polymer network will be cooled to room temperature, and various properties will be calculated.

-

Data Presentation

The following tables summarize the hypothetical quantitative data expected from the proposed computational studies.

Table 1: Calculated Activation Energies for 4-EPA Polymerization Pathways (DFT)

| Reaction Pathway | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Dimerization | 2 x 4-EPA | TS_dimer | Dimer | 25.3 |

| Trimerization | 3 x 4-EPA | TS_trimer | Trimer | 30.1 |

| Radical Initiation | 4-EPA | TS_radical | Radical Species | 45.8 |

Table 2: Predicted Thermomechanical Properties of Cured Poly(4-EPA) (MD)

| Property | Simulated Value |

| Glass Transition Temperature (Tg) | 350 °C |

| Young's Modulus | 4.2 GPa |

| Density at 298 K | 1.35 g/cm³ |

| Coefficient of Thermal Expansion | 4.5 x 10⁻⁵ K⁻¹ |

Visualization

The following diagrams, generated using the DOT language, visualize the proposed polymerization pathways and the computational workflow.

Caption: Proposed reaction pathways for the thermal polymerization of 4-EPA.

Caption: Multiscale computational workflow for studying 4-EPA polymerization.

Conclusion

The computational framework presented in this technical guide provides a comprehensive strategy for investigating the polymerization of this compound. By combining DFT and MD simulations, it is possible to gain a fundamental understanding of the reaction mechanisms and to predict the macroscopic properties of the resulting polymer. The insights gained from such computational studies will be invaluable for the rational design of novel materials with tailored properties for a wide range of applications. This guide serves as a starting point for researchers to embark on the computational exploration of this promising class of polymers.

References

Methodological & Application

Application Notes and Protocols for 4-Ethynylphthalic Anhydride in High-Performance Polymers